Diethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Overview
Description
The compound is a derivative of dihydropyridine, which is a class of compounds with a wide range of biological activities, including acting as calcium channel blockers . The presence of the chlorophenyl group suggests potential bioactivity, as chlorophenyl groups are common in many pharmaceutical compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as α-aminophosphonates have been synthesized through reactions involving amines and phosphites .Chemical Reactions Analysis
The compound, due to its functional groups, could potentially undergo a variety of chemical reactions. For instance, the ester groups could undergo hydrolysis or transesterification. The chlorophenyl group could potentially undergo nucleophilic aromatic substitution reactions .Scientific Research Applications
Synthesis and Characterization
- Diethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is synthesized through one-pot multicomponent condensation. These syntheses contribute to the understanding of weak interactions in molecules and the effect of fluorine atoms on crystal packing in dihydropyridines, revealing insights into non-covalent interactions that affect crystal structures (Shashi, Prasad, & Begum, 2020).
Crystallography and Molecular Structure
- The structural analysis of similar dihydropyridine compounds, focusing on hydrogen-bonding networks, provides insight into the molecular architecture. Such studies are crucial for understanding how molecular structures influence physical properties and interactions (Metcalf & Holt, 2000).
Pharmaceutical Impurity Analysis
- The compound has been studied as a process-related impurity in pharmaceutical formulations. Techniques like Hantzsch pyridine synthesis, recrystallization, and chromatographic methods are used for its synthesis, characterization, and quantification, important for ensuring the quality of pharmaceutical products (Patil, Kasture, & Prakash, 2015).
Apoptosis Induction in Cancer Research
- Derivatives of diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate have been investigated for their apoptotic effects on cancer cells. Studies on these derivatives have explored their potential as chemotherapeutic agents, analyzing their structure-cytotoxicity relationships and apoptotic mechanisms in colon cancer cells (Ahn et al., 2018).
Chemical Reactions and Synthetic Applications
- Research on diethyl 4-p-dimethylaminophenyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate reactions with electrophiles contributes to the understanding of chemical reactivity and the synthesis of novel compounds (Bacon & Osuntogun, 1980).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
diethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO4/c1-5-24-18(22)15-11(3)21-12(4)16(19(23)25-6-2)17(15)13-7-9-14(20)10-8-13/h7-10,17,21H,5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVRICWGWBIUAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=C(C=C2)Cl)C(=O)OCC)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80957341 | |
Record name | Diethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80957341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35929-79-4 | |
Record name | NSC143346 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143346 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80957341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl 4-(p-chlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridine dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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